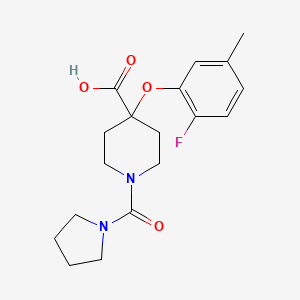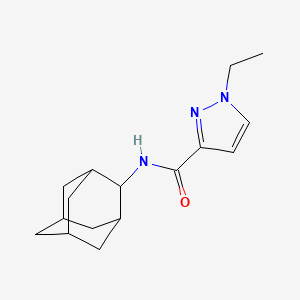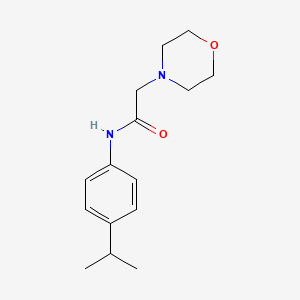![molecular formula C13H14ClN3O2 B5324570 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and has been found to have significant effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
CPOP has been studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, including the inhibition of acetylcholinesterase and the activation of AMP-activated protein kinase. CPOP has also been studied for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of CPOP involves its interaction with various enzymes and proteins in the body. CPOP has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can have various effects on neurotransmission and cognitive function. CPOP has also been found to activate AMP-activated protein kinase, which is a protein that plays a key role in cellular energy metabolism.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. CPOP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions. Additionally, CPOP has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPOP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high yields and purity. CPOP is also stable and can be stored for extended periods of time. However, there are also some limitations to using CPOP in lab experiments. It can be expensive to synthesize, and its effects on human subjects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on CPOP. One area of interest is its potential use as a treatment for Alzheimer's disease and other cognitive disorders. CPOP has been found to improve cognitive function in animal studies, and further research is needed to determine its potential for human use. Additionally, CPOP has been studied for its potential anti-cancer properties, and further research is needed to determine its effectiveness in treating various cancers. Finally, CPOP may have other potential applications in scientific research, and further studies are needed to explore these possibilities.
Conclusion:
In conclusion, CPOP is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, and has potential applications in the treatment of Alzheimer's disease, cancer, and other conditions. Further research is needed to fully understand the potential of CPOP and its applications in scientific research.
Synthesemethoden
The synthesis method for CPOP involves the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-1,2,4-oxadiazole to form CPOP. The synthesis of CPOP has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17(9(2)18)8-12-15-13(16-19-12)10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGPUNHANIGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)

![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)



![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)
